Regioisomeric Differentiation: 2-(4-Chlorophenyl) vs. 3-(4-Chlorophenyl) Substitution Determines CDK Binding Pocket Engagement
The target compound features a 4-chlorophenyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core, in contrast to its closest positional isomer 3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877778-35-3) which bears the aryl group at the 3-position [1]. Published crystallographic evidence with structurally related pyrazolo[1,5-a]pyrimidine CDK2 inhibitors shows that the 2-position substituent orients toward the solvent-accessible region adjacent to the hinge-binding motif, whereas 3-position aryl groups project into a deeper hydrophobic pocket near the gatekeeper residue [2]. This topological distinction is expected to produce differential CDK selectivity fingerprints, as demonstrated by the clinical CDK inhibitor dinaciclib (SCH 727965), which utilizes 3-ethyl and 7-substitution for its pan-CDK profile, while 2-aryl-substituted analogs in the same patent family were explored for altered selectivity [3].
| Evidence Dimension | Aryl substitution position on pyrazolo[1,5-a]pyrimidine core |
|---|---|
| Target Compound Data | 2-(4-chlorophenyl) substitution; methyl groups at positions 3 and 5; N-cyclopentyl at position 7 (Molecular Formula: C19H21ClN4; MW: 340.85) |
| Comparator Or Baseline | Positional isomer: 3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877778-35-3; same molecular formula C19H21ClN4; MW: 340.85) |
| Quantified Difference | Regioisomeric: 4-chlorophenyl at position 2 (target) vs. position 3 (comparator); methyl groups at 3,5 (target) vs. 2,5 (comparator). Structural isomerism with identical molecular formula but distinct spatial orientation of pharmacophoric elements. |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry differentiation; binding orientation inferred from published pyrazolo[1,5-a]pyrimidine-CDK2 co-crystal structures [2]. |
Why This Matters
The regioisomeric difference is expected to translate into distinct CDK selectivity profiles, making the two isomers non-interchangeable for mechanism-of-action studies or kinase panel screening.
- [1] Kuujia. CAS 877778-35-3: 3-(4-Chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. Product database entry. View Source
- [2] Ajani H, Jansa J, Köprülüoğlu C, et al. Explicit treatment of active-site waters enhances quantum mechanical/implicit solvent scoring: Inhibition of CDK2 by new pyrazolo[1,5-a]pyrimidines. ChemMedChem, 2024, 19: e202300500. View Source
- [3] Guzi TJ, Paruch K, Dwyer MP. Trisubstituted 7-aminopyrazolopyrimidines as cyclin dependent kinase inhibitors. United States Patent US7205308B2. Schering Corporation. Published April 17, 2007. View Source
